molecular formula C26H24ClFN4O4S B11376621 N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

Cat. No.: B11376621
M. Wt: 543.0 g/mol
InChI Key: MEQYZRHIHMNIOG-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, sulfonation, and amination. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects against diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with different substituents. Examples include:

  • N-(3-CHLORO-2-METHYLPHENYL)-2-(METHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE
  • N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-(3-CHLORO-2-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(4-FLUOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which can confer unique chemical and biological properties. These properties may include enhanced stability, selectivity for certain molecular targets, or improved pharmacokinetic profiles.

Properties

Molecular Formula

C26H24ClFN4O4S

Molecular Weight

543.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-ethylsulfonyl-5-[(4-fluorophenyl)methyl-(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C26H24ClFN4O4S/c1-3-37(34,35)26-29-14-23(24(31-26)25(33)30-22-8-4-7-21(27)17(22)2)32(16-20-6-5-13-36-20)15-18-9-11-19(28)12-10-18/h4-14H,3,15-16H2,1-2H3,(H,30,33)

InChI Key

MEQYZRHIHMNIOG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C(=CC=C2)Cl)C)N(CC3=CC=C(C=C3)F)CC4=CC=CO4

Origin of Product

United States

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